![molecular formula C27H39NO4Si B14241133 L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- CAS No. 214753-42-1](/img/structure/B14241133.png)
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: is a synthetic derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a diphenylsilyl group and a 6-methyl-1-oxoheptyl group, which are attached to the serine molecule. The modifications enhance its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- typically involves multiple steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a diphenylsilyl group. This step is crucial to prevent unwanted reactions during subsequent steps.
Acylation: The amino group of the protected serine is then acylated with 6-methyl-1-oxoheptanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The diphenylsilyl group can be substituted with other silyl groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylsilyl group enhances its stability and allows it to interact with enzymes and receptors more effectively. The 6-methyl-1-oxoheptyl group plays a role in modulating its biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Serine, O-[(1,1-dimethylethyl)dimethylsilyl]-: This compound has a dimethylsilyl group instead of a diphenylsilyl group, which affects its chemical properties and applications.
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)diphenylsilyl]-: This compound has an additional dimethylethoxycarbonyl group, making it more complex and potentially more versatile in certain applications.
Uniqueness: : The presence of both the diphenylsilyl and 6-methyl-1-oxoheptyl groups in L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- makes it unique
Propriétés
Numéro CAS |
214753-42-1 |
|---|---|
Formule moléculaire |
C27H39NO4Si |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-(6-methylheptanoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4Si/c1-21(2)14-12-13-19-25(29)28-24(26(30)31)20-32-33(27(3,4)5,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-11,15-18,21,24H,12-14,19-20H2,1-5H3,(H,28,29)(H,30,31)/t24-/m0/s1 |
Clé InChI |
VTDJBVRVRRVJJZ-DEOSSOPVSA-N |
SMILES isomérique |
CC(C)CCCCC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)CCCCC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


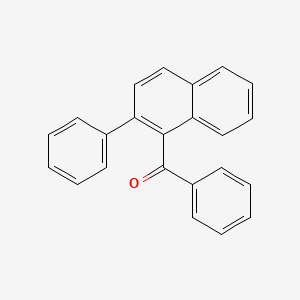
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
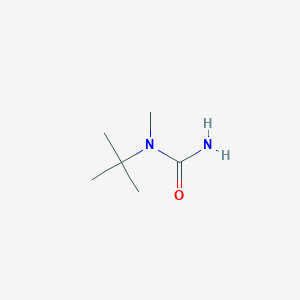
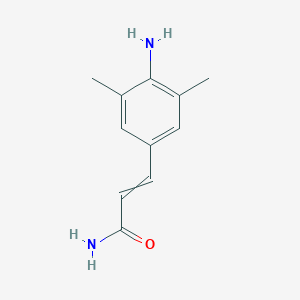

![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
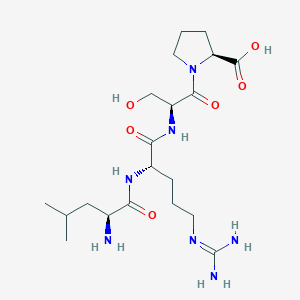

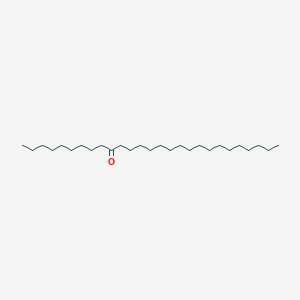
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
